N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of a tetrazole ring, a methoxyphenyl group, and a thiophene carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Tetrazole to the Thiophene Carboxamide: The tetrazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene carboxamide moiety and exhibit similar electronic properties.
Tetrazole derivatives: Compounds with a tetrazole ring are known for their ability to interact with biological targets through hydrogen bonding and ionic interactions.
Uniqueness
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide is unique due to the combination of the tetrazole ring and the thiophene carboxamide moiety, which imparts both electronic versatility and biological activity. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-11-6-4-10(5-7-11)19-13(16-17-18-19)9-15-14(20)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMCMLLZLOGNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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